8-Chloroquinazolin-4-OL
Overview
Description
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including structures similar to 8-Chloroquinazolin-4-OL, involves palladium-catalyzed arylation processes or novel one-step syntheses involving thiophosgene. These methods offer efficient pathways to chloroquinoline compounds, showcasing the versatility and adaptability of synthetic strategies for accessing this class of compounds (Callingham, Blum, & Pavé, 2015).
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated through various spectroscopic techniques, including NMR, FT-IR, and XRD. Theoretical approaches such as density functional theory (DFT) have also been employed to optimize geometries and compare them with experimental data, offering insights into the electronic and spatial configuration of these molecules (Murugavel et al., 2017).
Chemical Reactions and Properties
Chloroquinoline compounds engage in a variety of chemical reactions, including nucleophilic substitution, which can be influenced by reaction conditions such as the presence of acids or bases. These reactions are pivotal for further functionalization of the quinoline core and for the synthesis of compounds with potential biological activities (Kóródi, 1994).
Physical Properties Analysis
The physical properties of chloroquinoline derivatives, including solubility, melting points, and crystallinity, are crucial for their application in medicinal chemistry. These properties can be influenced by substituents on the quinoline nucleus and are essential for determining the compound's suitability for further development as a therapeutic agent.
Chemical Properties Analysis
Chloroquinoline compounds exhibit a range of chemical properties, such as reactivity towards nucleophiles, electrophiles, and their ability to form complexes with metals. These chemical properties are foundational to the compound's biological activities and its interactions with biological targets (Raj et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
8-chloro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLJDRWZFALRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445662 | |
Record name | 8-CHLOROQUINAZOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinazolin-4-OL | |
CAS RN |
101494-95-5 | |
Record name | 8-Chloro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101494-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-CHLOROQUINAZOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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